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Compound of Interest

Compound Name: Tetraethylurea

Cat. No.: B072240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,

and spectral characterization of 1,1,3,3-Tetraethylurea. The information is tailored for

professionals in research and development, with a focus on data presentation and

experimental context.

Chemical Structure and Identification
1,1,3,3-Tetraethylurea, also known as N,N,N',N'-Tetraethylurea, is a symmetrically

substituted urea derivative. The central carbonyl group is bonded to two nitrogen atoms, each

of which is further substituted with two ethyl groups. This substitution pattern significantly

influences its physical and chemical properties, rendering it a versatile aprotic polar solvent.

The canonical SMILES representation of the molecule is CCN(CC)C(=O)N(CC)CC.[1]

Physicochemical and Spectroscopic Data
The key quantitative data for 1,1,3,3-Tetraethylurea are summarized in the table below for

easy reference and comparison.
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Property Value Reference(s)

IUPAC Name 1,1,3,3-tetraethylurea [1]

Synonyms
N,N,N',N'-Tetraethylurea, TEU,

Tetraethylcarbamide
[2][3]

CAS Number 1187-03-7 [3]

Molecular Formula C₉H₂₀N₂O [2]

Molecular Weight 172.27 g/mol [2]

Appearance Colorless liquid [2]

Density 0.907 g/mL at 20 °C [2]

Boiling Point 211-213 °C [2]

Refractive Index n20/D 1.447 [2]

¹H NMR
Expected signals for ethyl

protons (triplet and quartet)
[4][5]

¹³C NMR
Expected signals for carbonyl,

and ethyl carbons
[6][7][8]

FTIR
Characteristic C=O stretching

and C-N stretching bands
[9][10][11]

Mass Spec (EI)

Molecular ion peak and

characteristic fragmentation

pattern

[12][13]

Experimental Protocols
Synthesis of 1,1,3,3-Tetraethylurea
Several methods are available for the synthesis of tetra-substituted ureas. The following

protocols are based on common synthetic routes analogous to the preparation of similar

compounds, such as tetramethylurea, and information from the patent literature.[14][15][16]

Method 1: From Diethylamine and a Phosgene Equivalent (e.g., Triphosgene)
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This method offers a safer alternative to the direct use of highly toxic phosgene gas.[15][17]

Reaction: 6 (CH₃CH₂)₂NH + (Cl₃CO)₂CO → 3 [(CH₃CH₂)₂N]₂CO + 6 HCl

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a condenser with a gas outlet to a neutralizing trap (e.g., NaOH solution),

dissolve diethylamine (6.0 equivalents) in an inert anhydrous solvent such as toluene.

Cool the solution to 0-5 °C in an ice bath.

In a separate flask, dissolve triphosgene (1.0 equivalent) in the same anhydrous solvent.

Slowly add the triphosgene solution to the stirred diethylamine solution via the dropping

funnel, maintaining the temperature below 10 °C. The excess diethylamine acts as a base

to neutralize the HCl byproduct.[18]

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours to ensure the reaction goes to completion.

The resulting mixture will contain the product and diethylamine hydrochloride precipitate.

Filter the mixture to remove the salt.

Wash the filtrate with water and then with brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation to obtain pure 1,1,3,3-Tetraethylurea.

Method 2: From Diethylcarbamoyl Chloride and Diethylamine

This method is suitable if diethylcarbamoyl chloride is readily available.[14]

Reaction: (CH₃CH₂)₂NCOCl + (CH₃CH₂)₂NH → [(CH₃CH₂)₂N]₂CO + HCl
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Procedure:

In a reaction vessel, combine diethylcarbamoyl chloride (1.0 equivalent) with an excess of

diethylamine (at least 2.0 equivalents) in an inert solvent.

The reaction is typically carried out at room temperature or with gentle heating.

Stir the mixture until the reaction is complete (monitor by TLC or GC).

The workup procedure is similar to Method 1, involving filtration of the amine hydrochloride

salt, washing of the organic phase, drying, and purification by vacuum distillation.

Spectroscopic Characterization
The following are the expected spectral characteristics for 1,1,3,3-Tetraethylurea based on its

structure and data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple due

to the molecule's symmetry. Two signals corresponding to the ethyl groups should be

observed:

A triplet integrating to 12 protons, corresponding to the methyl (CH₃) groups.

A quartet integrating to 8 protons, corresponding to the methylene (CH₂) groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Three distinct signals are expected:

A signal for the carbonyl carbon (C=O) in the downfield region (typically ~160-180 ppm).[8]

A signal for the methylene carbons (-CH₂-).

A signal for the methyl carbons (-CH₃).

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit

characteristic absorption bands:

A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O

stretching vibration of the urea group.[11]
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C-N stretching vibrations in the region of 1300-1400 cm⁻¹.

C-H stretching and bending vibrations from the ethyl groups in the regions of 2850-3000

cm⁻¹ and ~1375-1470 cm⁻¹, respectively.[19]

MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum is expected to

show:

A molecular ion peak (M⁺) at m/z = 172.

Fragmentation patterns resulting from the loss of ethyl groups and other characteristic

cleavages of the urea structure. Common fragments would likely include ions resulting

from alpha-cleavage adjacent to the nitrogen atoms.[13]

Applications in Drug Development
While there is no specific evidence of 1,1,3,3-Tetraethylurea directly interacting with known

signaling pathways, its role in the pharmaceutical industry is significant, primarily as a

specialized solvent and formulation excipient.[2][3] Substituted ureas, in general, are a class of

compounds with diverse biological activities, and many approved drugs contain a urea moiety.

[20][21]

The utility of 1,1,3,3-Tetraethylurea in drug development includes:

Aprotic Polar Solvent: Its ability to dissolve a wide range of organic compounds makes it a

useful solvent in the synthesis of active pharmaceutical ingredients (APIs).[2]

Drug Formulation: It can be used to enhance the solubility and stability of poorly soluble drug

candidates in formulations for preclinical and clinical studies.[2]

Starting Material: The urea scaffold is a key structural motif in many biologically active

molecules. While tetraethylurea itself is not typically a direct precursor, the synthetic

methodologies for its preparation are relevant to the synthesis of more complex, biologically

active ureas.[20][21]

Visualized Experimental Workflow
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The following diagram illustrates a general workflow for the synthesis and purification of

1,1,3,3-Tetraethylurea, which is a fundamental logical relationship in its production for

research and development purposes.
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General Synthesis Workflow for 1,1,3,3-Tetraethylurea
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Caption: General Synthesis Workflow for 1,1,3,3-Tetraethylurea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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